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Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzamide

Cat. No.: B15229242 Get Quote

Spectral Analysis of 3-Hydroxy-5-
methylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectral analysis of 3-Hydroxy-
5-methylbenzamide. While experimental spectral data for 3-Hydroxy-5-methylbenzamide is

not readily available in public databases, this document outlines the expected spectroscopic

characteristics based on the analysis of structurally similar compounds. It includes detailed,

standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents

illustrative spectral data from analogous compounds to provide a practical framework for

researchers working on the characterization of 3-Hydroxy-5-methylbenzamide and related

molecules. The logical workflow of spectral data acquisition and interpretation for structural

elucidation is also visualized.

Introduction
3-Hydroxy-5-methylbenzamide (C₈H₉NO₂) is a substituted aromatic amide. The structural

characterization of such novel compounds is fundamental in various scientific disciplines,

including medicinal chemistry, materials science, and drug development. Spectroscopic
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techniques are indispensable for the unambiguous determination of the chemical structure and

purity of newly synthesized molecules. This guide details the application of NMR, IR, and Mass

Spectrometry for the analysis of 3-Hydroxy-5-methylbenzamide.

Molecular Structure:

Chemical Properties (Computed):

Property Value

Molecular Formula C₈H₉NO₂

Molecular Weight 151.16 g/mol

Monoisotopic Mass 151.063328530 Da[1]

XLogP3 0.8

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 1

Predicted and Analogous Spectral Data
Due to the absence of published experimental spectra for 3-Hydroxy-5-methylbenzamide,

this section presents predicted values and data from structurally related analogs to guide

researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of 3-Hydroxy-5-methylbenzamide is expected to show distinct

signals for the aromatic protons, the methyl group protons, the amide protons, and the hydroxyl
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proton. The chemical shifts are influenced by the electronic effects of the substituents on the

aromatic ring.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~9.5 Singlet 1H Ar-OH

~7.8 Broad Singlet 1H -CONH₂

~7.2 Broad Singlet 1H -CONH₂

~7.0 Singlet 1H Ar-H

~6.8 Singlet 1H Ar-H

~6.7 Singlet 1H Ar-H

~2.3 Singlet 3H -CH₃

Illustrative ¹H NMR Data for 3-Methylbenzamide (in CDCl₃):[2]

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.65 Singlet 1H Ar-H

7.59-7.51 Multiplet 1H Ar-H

7.45-7.42 Multiplet 2H Ar-H

6.19 Broad 2H -CONH₂

2.39 Singlet 3H -CH₃

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and chemical environment of

the carbon atoms in the molecule.
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Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (ppm) Assignment

~168 C=O

~158 C-OH

~139 C-CH₃

~134 C-CONH₂

~122 Ar-C

~118 Ar-C

~114 Ar-C

~21 -CH₃

Illustrative ¹³C NMR Data for 3-Methylbenzamide (in CDCl₃):[2]

Chemical Shift (ppm) Assignment

170.54 C=O

138.34 Ar-C

133.52 Ar-C

132.82 Ar-C

128.65 Ar-C

128.16 Ar-C

124.48 Ar-C

21.33 -CH₃

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.rsc.org/suppdata/d1/nj/d1nj03041h/d1nj03041h1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15229242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3400-3200 O-H, N-H Stretching

3030 C-H (aromatic) Stretching

2950-2850 C-H (methyl) Stretching

1660 C=O (amide I) Stretching

1620 N-H Bending

1600, 1475 C=C (aromatic) Stretching

1250 C-O Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Expected Mass Spectrometry Data:

m/z Interpretation

151 [M]⁺, Molecular ion

135 [M-NH₂]⁺

134 [M-NH₃]⁺

106 [M-CONH₂-H]⁺

77 [C₆H₅]⁺

Illustrative Mass Spectrometry Data for 3-Methylbenzamide:[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.rsc.org/suppdata/d1/nj/d1nj03041h/d1nj03041h1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15229242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mass spectrum of 3-methylbenzamide shows a molecular ion peak at m/z = 135[2].

Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed.

NMR Spectroscopy
3.1.1. Sample Preparation Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The solution should be clear

and free of any particulate matter.

3.1.2. ¹H NMR Acquisition A proton NMR spectrum is typically acquired on a 400 or 500 MHz

spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a

good signal-to-noise ratio.

3.1.3. ¹³C NMR Acquisition A carbon NMR spectrum is acquired on the same instrument. Due

to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a

longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width is generally

around 200-220 ppm.

Infrared (IR) Spectroscopy
3.2.1. Sample Preparation For a solid sample, an attenuated total reflectance (ATR) accessory

is commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin, transparent disk.

3.2.2. Data Acquisition The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and

automatically subtracted from the sample spectrum.

Mass Spectrometry
3.3.1. Sample Preparation A dilute solution of the sample is prepared in a suitable volatile

solvent (e.g., methanol, acetonitrile).
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3.3.2. Data Acquisition The sample solution is introduced into the mass spectrometer, typically

using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)

source. The mass spectrum is acquired in positive or negative ion mode over a mass range

appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a synthesized

organic compound.

Compound Synthesis
(3-Hydroxy-5-methylbenzamide)

Purification

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Data Archiving

Click to download full resolution via product page

Caption: Experimental workflow for spectral analysis.

Structure Elucidation Logic
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This diagram shows the logical relationship between the different spectroscopic techniques in

determining the structure of a molecule.

Molecular Formula
(from Mass Spec)

Final Structure
(3-Hydroxy-5-methylbenzamide)

Molecular Weight

Functional Groups
(from IR)

Identifies C=O, O-H, N-H

Carbon-Hydrogen Framework
(from NMR)

Connectivity

Click to download full resolution via product page

Caption: Logic of structure elucidation.

Conclusion
This technical guide provides a foundational understanding of the spectral analysis of 3-
Hydroxy-5-methylbenzamide. While direct experimental data is currently limited, the

presented protocols and analogous data offer a robust starting point for researchers. The

combination of NMR, IR, and Mass Spectrometry, as outlined, is essential for the conclusive

structural determination and characterization of this and other novel chemical entities. It is

recommended that researchers performing de novo synthesis of this compound acquire and

publish the full spectral data to contribute to the public scientific record.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral analysis of 3-Hydroxy-5-methylbenzamide
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15229242#spectral-analysis-of-3-hydroxy-5-
methylbenzamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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